(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

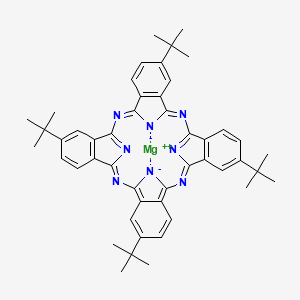

(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM is a complex organic compound featuring a magnesium ion coordinated within a large, multi-ring structure. This compound is notable for its extensive conjugated system and the presence of multiple nitrogen atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of magnesium ions with a pre-formed organic ligand. The ligand itself is synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step often requires specific conditions such as controlled temperature and pH to ensure the proper formation of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the oxidation state of the magnesium ion or the organic ligand.

Substitution: Substitution reactions can occur at the nitrogen atoms or other functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy is a treatment modality that uses photosensitizing agents to produce reactive oxygen species (ROS) upon light activation, leading to localized cell damage and destruction of tumors.

Applications :

- Cancer Treatment : Mg(t-BuPc) has been investigated as a potential photosensitizer due to its strong absorption in the near-infrared region, which allows for deeper tissue penetration. Studies have shown that Mg(t-BuPc) can effectively induce apoptosis in cancer cells when exposed to light, making it a promising candidate for PDT .

- Antimicrobial Activity : The compound also exhibits antimicrobial properties, with research indicating its effectiveness against various bacterial strains when activated by light. This application is particularly relevant in treating infections and biofilms .

Organic Photovoltaics (OPVs)

Overview : Organic photovoltaics are a type of solar cell that uses organic materials to convert sunlight into electricity.

Applications :

- Light Absorption and Charge Transport : Mg(t-BuPc) has been incorporated into OPV devices due to its excellent light-absorbing properties and ability to facilitate charge transport. Research shows that devices utilizing Mg(t-BuPc) exhibit improved efficiency compared to traditional organic materials .

- Stability Enhancement : The incorporation of Mg(t-BuPc) in blends with other organic semiconductors has been shown to enhance the stability and longevity of photovoltaic devices under operational conditions .

Catalysis

Overview : Catalysis involves the acceleration of chemical reactions through the use of catalysts, which can be metal complexes or organic compounds.

Applications :

- Photocatalytic Reactions : Mg(t-BuPc) has been utilized in photocatalytic systems for various reactions, including the degradation of pollutants and synthesis of fine chemicals. Its ability to absorb light and generate reactive species makes it suitable for these applications .

- Electrocatalysis : Recent studies have explored the use of Mg(t-BuPc) as an electrocatalyst for oxygen reduction reactions (ORR), demonstrating its potential in fuel cells and metal-air batteries .

Sensors

Overview : Sensors based on phthalocyanine compounds are used for detecting various analytes due to their electronic properties.

Applications :

- Gas Sensors : Mg(t-BuPc) has been implemented in gas sensor devices for detecting volatile organic compounds (VOCs). The sensitivity and selectivity of these sensors can be enhanced through modifications in the sensing layer .

- Biosensors : The compound's ability to interact with biomolecules has led to its application in biosensors for detecting specific proteins or nucleic acids, providing a platform for diagnostics .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Photodynamic Therapy | Cancer Treatment | Induces apoptosis in cancer cells upon light activation |

| Antimicrobial Activity | Effective against bacterial strains when activated by light | |

| Organic Photovoltaics | Light Absorption | Improved efficiency in solar cells |

| Stability Enhancement | Enhanced longevity under operational conditions | |

| Catalysis | Photocatalytic Reactions | Effective in degrading pollutants |

| Electrocatalysis | Potential use in fuel cells | |

| Sensors | Gas Sensors | High sensitivity for VOC detection |

| Biosensors | Detection of proteins/nucleic acids |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the coordination of the magnesium ion with various molecular targets. This coordination can influence the electronic properties of the compound, leading to specific interactions with biological or chemical systems. The pathways involved may include electron transfer processes, coordination chemistry, and interactions with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Copper(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Similar in structure but contains a copper ion instead of magnesium.

Zinc(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Contains a zinc ion and exhibits different electronic properties.

Uniqueness

The uniqueness of (TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM lies in its specific coordination environment and the resulting electronic properties

Eigenschaften

Molekularformel |

C48H48MgN8 |

|---|---|

Molekulargewicht |

761.3 g/mol |

IUPAC-Name |

magnesium;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C48H48N8.Mg/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |

InChI-Schlüssel |

QUWXEJBYDXWBIM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.